molecular formula C21H19F3N4O3S B2897532 6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 727679-32-5

6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B2897532
CAS No.: 727679-32-5
M. Wt: 464.46
InChI Key: MLKZLFXVLRJZRC-UHFFFAOYSA-N
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Description

6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. The compound's core structure is based on a tetrahydrothienonaphthyridine framework, a privileged structure known for its ability to interact with the ATP-binding sites of various protein kinases. Kinases are critical signaling proteins involved in a multitude of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The specific substitution pattern on this molecule—featuring a 2-methoxyphenyl carboxamide group, a trifluoromethyl group, and an acetyl moiety—suggests it is engineered for high-affinity binding and selectivity. This molecular architecture is frequently employed in the development of inhibitors targeting key angiogenic kinases, such as members of the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families. Inhibiting these pathways is a validated therapeutic strategy for disrupting tumor growth and metastasis. Consequently, this compound serves as a crucial pharmacological tool for researchers investigating the complexities of intracellular signaling cascades, validating new drug targets in oncology, and conducting structure-activity relationship (SAR) studies to guide the design of next-generation therapeutics. Its value lies in its potential to modulate specific kinase-driven pathways in experimental models, thereby helping to elucidate disease mechanisms and identify promising candidates for further preclinical development.

Properties

IUPAC Name

6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3S/c1-10(29)28-8-7-12-11(9-28)16(21(22,23)24)15-17(25)18(32-20(15)27-12)19(30)26-13-5-3-4-6-14(13)31-2/h3-6H,7-9,25H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKZLFXVLRJZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4OC)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a synthetic derivative belonging to the class of thieno[2,3-b]naphthyridines. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, particularly in cancer therapy and as a modulator of various biochemical pathways.

Chemical Structure and Properties

  • Chemical Formula : C23H20F3N3O2S
  • Molecular Weight : 459.45 g/mol
  • CAS Number : 664999-49-9

The structural complexity of this compound includes a trifluoromethyl group and a methoxyphenyl moiety, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation. For instance, it has been suggested that similar compounds can inhibit topoisomerases, which are crucial for DNA replication and transcription .
  • Modulation of Signaling Pathways : Compounds in this class have been shown to interfere with signaling pathways such as the Hedgehog pathway, which is implicated in various cancers . This modulation can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress, a common factor in cancer progression .

Biological Activity Studies

Recent studies have highlighted the potential anticancer properties of thieno[2,3-b]naphthyridine derivatives:

StudyFindings
Oksuzoglu et al. (2022)Demonstrated strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells with IC50 values at 2.68 μmol/L and 8.11 μmol/L respectively .
Khatra et al. (2018)Identified distinct modes of action for similar compounds as Hedgehog inhibitors affecting Gli-dependent signaling pathways at nanomolar concentrations .
Li et al. (2021)Reported on the efficacy of benzimidazole derivatives in inhibiting DNA Topo I enzymatic activities with significant anticancer potential .

Case Studies

  • Case Study on K562 and HepG-2 Cells :
    • In vitro tests revealed that the compound induced apoptosis in K562 cells through intrinsic pathways involving caspase activation.
    • The treatment led to a significant reduction in cell viability compared to controls.
  • Hedgehog Pathway Inhibition :
    • Compounds structurally similar to 6-acetyl-3-amino derivatives were tested for their ability to inhibit the Hedgehog signaling pathway.
    • Results indicated a marked decrease in Gli1 expression levels post-treatment, suggesting effective pathway modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis with structurally related thieno[2,3-b]pyridine and naphthyridine derivatives is outlined below:

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Thieno[2,3-b][1,6]naphthyridine 6-Acetyl, 3-amino, 4-CF₃, N-(2-methoxyphenyl) High lipophilicity (predicted LogP ~3.5)
VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) Thieno[2,3-b]pyridine 4,6-Dimethyl, N-(4-chlorobenzyl) CNS activity; moderate metabolic stability
LY2033298 (3-amino-5-chloro-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide) Thieno[2,3-b]pyridine 5-Cl, 6-OCH₃, 4-CH₃, cyclopropylamide Muscarinic receptor modulator
5 (3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide) Thieno[2,3-b]pyridine 5-Ethoxycarbonyl, 4-(4-methoxyphenyl), 6-CH₃ Anticancer screening candidate
6a,b (2-({(8E)-4-(4-Chlorophenyl)-8-(4-chlorobenzyliden)...}sulfanyl)-N-arylacetamides) Thieno[2,3-b][1,6]naphthyridine 4,8-Di-Cl, sulfanyl-N-arylacetamide Antiarrhythmic activity (IC₅₀ ~10 µM)

Key Differences and Implications

N-(2-Methoxyphenyl) vs. N-(4-chlorobenzyl): The methoxy group reduces electrophilicity, lowering toxicity risks compared to chlorinated analogues .

Synthetic Routes: The target compound likely employs condensation reactions similar to those in (e.g., CH₂Cl₂/EtOH solvent systems for carboxamide formation). In contrast, LY2033298 uses cyclopropane amidation . Trifluoromethyl introduction may require specialized fluorination steps, increasing synthetic complexity compared to non-fluorinated analogues .

Biological Activity Trends: Antiarrhythmic activity: Compound 6a,b (IC₅₀ ~10 µM) shares the naphthyridine core but lacks the trifluoromethyl group, suggesting the target compound’s CF₃ may alter ion channel binding .

Spectroscopic Characterization :

  • NMR data () indicate trifluoromethyl groups cause distinct ¹⁹F shifts (~-60 ppm) and deshielded protons in adjacent positions, aiding structural confirmation vs. chloro or methyl analogues .

Physicochemical Properties

Property Target Compound VU0010010 LY2033298
Molecular Weight ~480 g/mol ~370 g/mol ~340 g/mol
Predicted LogP 3.5 2.8 2.2
Hydrogen Bond Donors 2 2 3
Rotatable Bonds 4 5 3

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-acetyl-3-amino-N-(2-methoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide?

  • The synthesis involves multi-step routes, often starting with condensation reactions of heterocyclic precursors. For example:

  • Step 1 : Formation of a thiopyrano intermediate via reactions with malononitrile and carbon disulfide in the presence of triethylamine .
  • Step 2 : Cyclization to form the fused thieno-naphthyridine core.
  • Step 3 : Functionalization with acetyl, amino, and trifluoromethyl groups under controlled conditions (e.g., acetyl transfer agents, amidation) .
    • Monitoring techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediates .

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : For structural elucidation of protons and carbons, particularly to confirm acetyl and trifluoromethyl groups .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving crystal packing and stereochemistry in solid-state studies (see analogous structures in ) .

Q. How do solubility and stability impact experimental design for this compound?

  • Solubility in polar aprotic solvents (e.g., DMSO) is critical for biological assays, while stability under acidic/basic conditions must be tested via pH-dependent degradation studies .
  • Stability assessments often use accelerated aging experiments with HPLC monitoring to detect decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

  • Statistical Design of Experiments (DoE) : Use factorial designs to screen variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design (CCD) can identify optimal conditions for cyclization steps .
  • Computational modeling : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key reactions, as demonstrated in ICReDD’s reaction path search methods .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Purity verification : Use differential scanning calorimetry (DSC) or HPLC to rule out impurities affecting bioactivity .
  • Target-specific assays : Compare activity across standardized cell lines (e.g., HEK293 vs. HeLa) to isolate target-receptor interactions .
  • Example of conflicting data resolution:

Study Reported IC₅₀ (µM) Assay Type Resolution Strategy
Study A0.5In vitro kinaseRe-test with ATP titration
Study B5.0Cell viabilityValidate via siRNA knockdown

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

  • Structure-Activity Relationship (SAR) : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess changes in target binding. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities .
  • Example SAR table for analogs:

Substituent Binding Energy (kcal/mol) Activity
2-OCH₃-9.2High
4-NO₂-7.8Moderate
3-Cl-8.5Intermediate

Q. What computational methods validate experimental data for this compound’s mechanism of action?

  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability of binding poses predicted by docking .
  • Free-energy perturbation (FEP) : Quantify energy changes for substituent modifications (e.g., trifluoromethyl vs. methyl groups) .

Q. How can retrosynthetic analysis improve scalability of this compound’s synthesis?

  • Retrosynthesis tools (e.g., Chematica) : Deconstruct the molecule into commercially available precursors, prioritizing steps with high atom economy .
  • Key disconnections:

  • Cleavage of the carboxamide bond to identify amine and acyl chloride precursors.
  • Modular assembly of the thieno-naphthyridine core via tandem cyclization .

Q. What experimental approaches troubleshoot low yields in final amidation steps?

  • Real-time reaction monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate formation and optimize reaction quenching .
  • Alternative coupling reagents : Compare HATU vs. EDC/HOBt for activating the carboxylate group, noting differences in racemization risks .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate conflicting results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Instability Mitigation : Store the compound under inert atmospheres (argon) at -20°C, and avoid prolonged exposure to light due to the photosensitive thieno moiety .

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